molecular formula C14H30O2S4 B12006433 3,18-Dioxa-6,9,12,15-tetrathiaicosane CAS No. 401940-25-8

3,18-Dioxa-6,9,12,15-tetrathiaicosane

Cat. No.: B12006433
CAS No.: 401940-25-8
M. Wt: 358.7 g/mol
InChI Key: ADIDAURWIVHDMA-UHFFFAOYSA-N
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Description

3,18-Dioxa-6,9,12,15-tetrathiaicosane is an organic compound with the molecular formula C14H30O2S4 It is characterized by the presence of multiple sulfur and oxygen atoms within its structure, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,18-Dioxa-6,9,12,15-tetrathiaicosane typically involves multi-step organic reactions. One common method includes the reaction of diols with thiols under controlled conditions to form the desired compound. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfur-oxygen bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,18-Dioxa-6,9,12,15-tetrathiaicosane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can regenerate the original thiol groups.

Scientific Research Applications

3,18-Dioxa-6,9,12,15-tetrathiaicosane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting diseases that involve sulfur-containing biomolecules.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which 3,18-Dioxa-6,9,12,15-tetrathiaicosane exerts its effects involves its ability to form stable complexes with various molecular targets. The sulfur and oxygen atoms in the compound can interact with metal ions, proteins, and other biomolecules, influencing their function and activity. These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12-Tetraoxa-15,18-dithiaicosane: This compound has a similar structure but with fewer sulfur atoms.

    3,6,9,12,15-Pentaoxaicosane: Contains more oxygen atoms and no sulfur atoms.

    3,18-Dioxa-6,9,12,15-tetrathiahexacosane: A longer chain analog with similar functional groups.

Uniqueness

3,18-Dioxa-6,9,12,15-tetrathiaicosane is unique due to its specific arrangement of sulfur and oxygen atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of sulfur-containing compounds or in studies of sulfur biochemistry.

Properties

CAS No.

401940-25-8

Molecular Formula

C14H30O2S4

Molecular Weight

358.7 g/mol

IUPAC Name

1-ethoxy-2-[2-[2-[2-(2-ethoxyethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]ethane

InChI

InChI=1S/C14H30O2S4/c1-3-15-5-7-17-9-11-19-13-14-20-12-10-18-8-6-16-4-2/h3-14H2,1-2H3

InChI Key

ADIDAURWIVHDMA-UHFFFAOYSA-N

Canonical SMILES

CCOCCSCCSCCSCCSCCOCC

Origin of Product

United States

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